BACE1 Inhibitory Potency: Deoxyneocryptotanshinone vs. Salvianolic Acids
Deoxyneocryptotanshinone (1) exhibits a BACE1 IC50 of 11.53 ± 1.13 μM, demonstrating comparable or superior potency to salvianolic acid A (13, IC50 = 13.01 ± 0.32 μM) and slightly lower potency than salvianolic acid C (15, IC50 = 9.18 ± 0.03 μM) in a fluorescence resonance energy transfer (FRET)-based assay [1]. Kinetic analysis revealed that 1 acts as a mixed-type inhibitor, whereas 13 is a competitive inhibitor, indicating distinct mechanisms of BACE1 antagonism [1].
| Evidence Dimension | BACE1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 11.53 ± 1.13 μM |
| Comparator Or Baseline | Salvianolic acid A: 13.01 ± 0.32 μM; Salvianolic acid C: 9.18 ± 0.03 μM |
| Quantified Difference | Deoxyneocryptotanshinone is 1.13-fold more potent than salvianolic acid A and 0.79-fold as potent as salvianolic acid C. |
| Conditions | FRET-based BACE1 enzymatic assay; recombinant human BACE1 |
Why This Matters
Selection of deoxyneocryptotanshinone over salvianolic acid A may provide enhanced BACE1 inhibition with a mixed-type mechanism, which could translate to differential pharmacological profiles in Alzheimer's disease models.
- [1] Yu, T., Paudel, P., Seong, S. H., Kim, J. A., Jung, H. A., & Choi, J. S. (2018). Computational insights into β-site amyloid precursor protein enzyme 1 (BACE1) inhibition by tanshinones and salvianolic acids from Salvia miltiorrhiza via molecular docking simulations. Computational Biology and Chemistry, 74, 273-285. View Source
